molecular formula C14H9F3N2 B8162702 3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8162702
M. Wt: 262.23 g/mol
InChI Key: DINIJJBYMUDSCI-UHFFFAOYSA-N
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Description

3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and bioavailability make it a valuable tool in the study of biological systems and drug development.

    Medicine: Its unique properties are exploited in the design of pharmaceuticals, where it can enhance the efficacy and safety of drugs.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both an amino group and a nitrile group, along with the trifluoromethyl group, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-amino-6-[3-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-4-1-3-9(7-10)11-5-2-6-13(19)12(11)8-18/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIJJBYMUDSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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